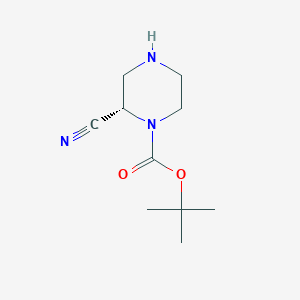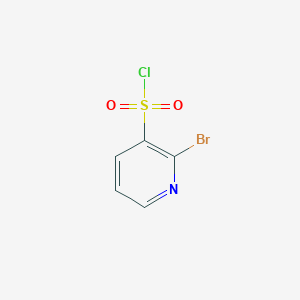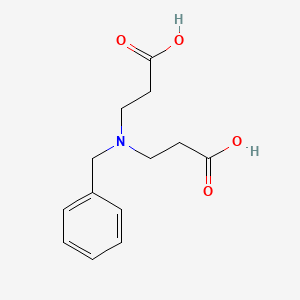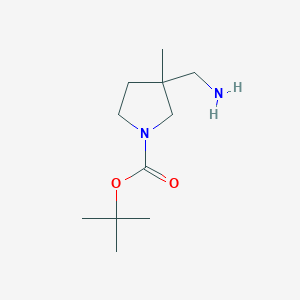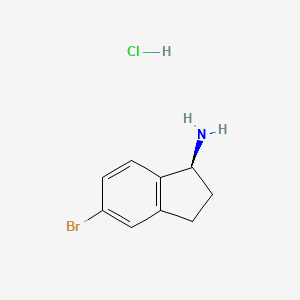
4-(aminomethyl)-N-ethylaniline
Overview
Description
4-(aminomethyl)-N-ethylaniline is a derivative of aniline, which is an organic compound with the formula C6H5NH2. Anilines are primary amines that consist of a phenyl group attached to an amino group .
Synthesis Analysis
While specific synthesis methods for 4-(aminomethyl)-N-ethylaniline are not available, anilines can generally be synthesized through the reduction of nitrobenzene or by ammonolysis of phenol .Molecular Structure Analysis
The molecular structure of 4-(aminomethyl)-N-ethylaniline would likely consist of a benzene ring (from the aniline part) with an aminomethyl (–CH2NH2) and an ethyl (–C2H5) group attached .Chemical Reactions Analysis
Anilines can undergo a variety of chemical reactions, including acylation, alkylation, and sulfonation . The specific reactions that 4-(aminomethyl)-N-ethylaniline might undergo would depend on the reaction conditions and the other reactants present.Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(aminomethyl)-N-ethylaniline would depend on its molecular structure. For example, it would likely be a solid at room temperature, and its solubility in water would depend on the polarity of its functional groups .Scientific Research Applications
Synthesis of Heterocyclic Compounds
4-(aminomethyl)-N-ethylaniline: is utilized in the synthesis of various heterocyclic compounds due to its amine functionality. These compounds are pivotal in pharmaceuticals for their diverse biological activities. The amine group can undergo cyclization reactions to form heterocycles that serve as core structures for many therapeutic agents .
Precursor for Dyes and Pigments
The compound serves as a precursor in the production of dyes and pigments. Its ability to participate in electrophilic substitution reactions makes it valuable for creating complex molecules with specific color properties, which are used in textiles and materials science .
Development of Antimicrobial Agents
Research has shown that derivatives of 4-(aminomethyl)-N-ethylaniline exhibit antimicrobial properties. Modifications to the compound can lead to the development of new classes of antibiotics, addressing the growing concern of antibiotic resistance .
Biotechnological Research
In biotechnology, 4-(aminomethyl)-N-ethylaniline derivatives are explored for their potential roles in enzyme inhibition, which is crucial for understanding metabolic pathways and developing therapeutic strategies for diseases like cancer and diabetes .
Material Science Applications
This compound is investigated for its applications in material science, particularly in the creation of novel polymers with enhanced properties such as increased durability or specialized conductivity, which could be used in electronics or as biomaterials .
Pharmaceutical Intermediates
4-(aminomethyl)-N-ethylaniline: is a key intermediate in the synthesis of various pharmaceutical compounds. Its versatility in chemical reactions allows for the construction of complex molecules that are essential for drug development and synthesis of active pharmaceutical ingredients .
Analytical Chemistry
In analytical chemistry, 4-(aminomethyl)-N-ethylaniline can be used to develop new analytical reagents. Its reactivity with other compounds can be harnessed to detect or quantify substances within a mixture, which is vital for quality control in various industries .
Environmental Applications
Lastly, the compound’s derivatives are being studied for environmental applications, such as the removal of pollutants from wastewater. Its chemical structure could be modified to create compounds that bind to and neutralize harmful substances .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
4-(aminomethyl)-N-ethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-2-11-9-5-3-8(7-10)4-6-9/h3-6,11H,2,7,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWWURTPZWURJSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC=C(C=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




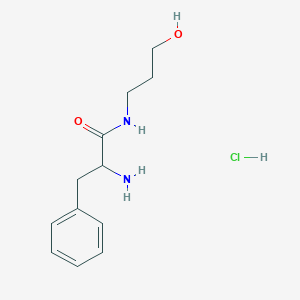
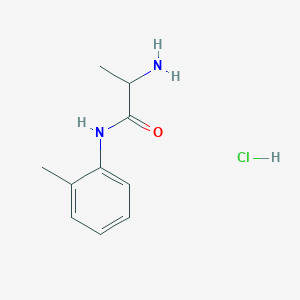

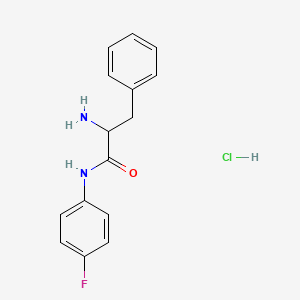
![2-Amino-n-[3-(dimethylamino)propyl]acetamide dihydrochloride](/img/structure/B1527534.png)

